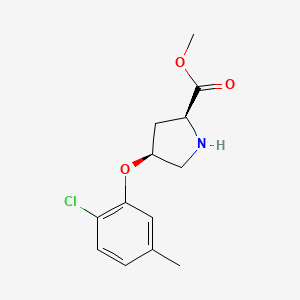

Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate

Description

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H16ClNO3/c1-8-3-4-10(14)12(5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9-,11-/m0/s1 |

InChI Key |

DWXQWYXLBQNENO-ONGXEEELSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CC(NC2)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is a compound of interest in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₆ClNO₃

- CAS Number : 1217739-63-3

- MDL Number : MFCD08688210

- Hazard Classification : Irritant

This compound is believed to interact with specific biological targets, influencing various biochemical pathways. Its chlorinated phenoxy group suggests potential activity related to herbicides or other agrochemicals, possibly affecting plant growth regulators or similar pathways in mammalian systems.

1. Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as an antimicrobial agent.

- Toxicological Profile : Studies on related compounds indicate that high doses may lead to hepatotoxicity and nephrotoxicity, particularly affecting liver and kidney function .

2. Case Studies

A study examining the effects of chlorinated phenoxy compounds revealed that exposure at certain concentrations led to:

- Reduced Food Consumption : In a rat model, significant reductions in food intake were observed at high doses, indicating potential anorectic effects.

- Altered Clinical Chemistry Parameters : Liver enzymes were elevated in treated groups, suggesting hepatotoxic potential .

| Study | Dose | Observed Effects |

|---|---|---|

| Rat Toxicology Study | 2000 ppm | Reduced food intake, increased liver enzymes |

| Comparative Toxicology | 12,000 ppm | Kidney damage indicators observed |

1. Comparative Toxicology

A comparative analysis of similar compounds demonstrated that while this compound shares structural similarities with known toxic agents like MCPA (4-chloro-2-methylphenoxyacetic acid), it may exhibit lower toxicity levels. This is crucial for evaluating its safety in agricultural applications or therapeutic use .

2. Potential Applications

The compound's unique structure positions it as a candidate for further research in areas such as:

- Agricultural Chemistry : As a potential herbicide or plant growth regulator.

- Pharmaceutical Development : Exploring its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.

Comparison with Similar Compounds

Structural and Stereochemical Differences

(a) Methyl 5-(4-Chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ()

- Substituents : Features a 4-chlorophenyl group at C-5, a phenyl group at C-2, and a phenylsulfonyl group at C-4.

- Stereochemistry : While stereochemistry is unspecified, the sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and moderately withdrawing chloro groups in the target compound.

- Reactivity: The sulfonyl group likely enhances electrophilicity at C-4, facilitating nucleophilic substitutions, whereas the phenoxy group in the target compound may favor π-π stacking interactions in biological systems .

(b) Methyl (2S,4R)-1-(3-Chloro-5-oxadiazolylpyridinyl)-4-(TBS-protected-hydroxy)pyrrolidine-2-carboxylate ()

- Substituents : Contains a tert-butyldimethylsilyl (TBS)-protected hydroxy group at C-4 and an oxadiazole-linked biphenyl moiety at C-1.

- Synthetic Utility : The TBS group improves stability during multi-step synthesis, a strategy that could be applied to the target compound for functionalization .

(c) Pyrrolidine Carboxamide Derivatives ()

- Functional Groups : Includes hydroxy groups and thiazolylbenzyl moieties (e.g., Example 30).

- Bioactivity : The hydroxy group at C-4 in these analogs enables hydrogen bonding, a feature absent in the target compound. This difference may influence solubility and target selectivity .

Pharmacological and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of chiral precursors (e.g., proline derivatives) to establish the (2S,4S) configuration.

- Phenoxy Group Introduction : Nucleophilic aromatic substitution (NAS) using 2-chloro-5-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Esterification : Methylation of the carboxylic acid intermediate via diazomethane or methyl iodide in the presence of a base (e.g., NaH) .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during cyclization. Confirm enantiomeric excess via chiral HPLC or X-ray crystallography .

Q. How does the compound’s ester group influence its reactivity in hydrolysis reactions, and what conditions are optimal for selective cleavage?

- Methodology :

- Acidic Hydrolysis : Reflux with HCl (1–2 M) in aqueous THF to yield the carboxylic acid. The protonated amine stabilizes intermediates, preventing side reactions .

- Basic Hydrolysis : Use NaOH (1–2 M) in MeOH/H₂O (1:1) under reflux for saponification. Monitor pH to avoid decomposition of the phenoxy group .

- Selectivity : Adjust solvent polarity (e.g., THF for slower kinetics) to minimize competing reactions at the chlorinated aromatic ring .

Advanced Research Questions

Q. What strategies mitigate low yields in nucleophilic aromatic substitution (NAS) reactions involving the 2-chloro-5-methylphenoxy group?

- Methodology :

- Activation of the Aromatic Ring : Introduce electron-withdrawing groups (e.g., NO₂) meta to the chloro substituent to enhance NAS reactivity.

- Catalytic Systems : Employ Cu(I) catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate substitution .

- High-Temperature Optimization : Conduct reactions in polar aprotic solvents (e.g., DMF) at 120–150°C to overcome deactivation by the chloro group .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes), and what experimental validation is required?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., proteases or kinases). Focus on hydrogen bonding with the pyrrolidine carboxylate and steric effects from the phenoxy group .

- MD Simulations : Perform molecular dynamics (GROMACS) to assess binding stability over 100 ns trajectories.

- Experimental Validation :

- In Vitro Assays : Measure IC₅₀ values against purified enzymes.

- SAR Analysis : Synthesize analogs (e.g., fluoro or methoxy substitutions) to validate predicted binding modes .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Assessment : Use HPLC-MS to confirm >98% chemical purity; impurities (e.g., hydrolyzed byproducts) may skew bioactivity results .

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to identify active/inactive metabolites via LC-QTOF .

- Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to control for cell-specific uptake differences .

Methodological Considerations

Q. How can the stereochemical integrity of the (2S,4S) configuration be preserved during derivatization (e.g., acylation or alkylation)?

- Methodology :

- Protecting Groups : Use Boc or Fmoc groups on the pyrrolidine nitrogen to prevent racemization during acylation .

- Low-Temperature Reactions : Perform alkylation at 0–4°C in anhydrous DCM to minimize epimerization .

- Monitoring : Track stereochemistry via ¹H-NMR (e.g., coupling constants for vicinal protons) or circular dichroism (CD) spectroscopy .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.